Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate
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Overview
Description
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate typically involves the reaction of 5-chloroquinoline with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
Scientific Research Applications
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Used as an antimalarial drug, it has a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
154879-86-4 |
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Molecular Formula |
C14H12ClNO5 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate |
InChI |
InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3 |
InChI Key |
VPYGYFAJZWNCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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